molecular formula C11H7ClN2 B1276247 4-Chloropyrrolo[1,2-a]quinoxaline CAS No. 6025-69-0

4-Chloropyrrolo[1,2-a]quinoxaline

Cat. No. B1276247
CAS RN: 6025-69-0
M. Wt: 202.64 g/mol
InChI Key: JCMYTAKENOIBNF-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[1,2-a]quinoxaline is a chemical compound that belongs to the class of pyrroloquinoxalines. These compounds are of significant interest due to their potential applications in pharmaceutical research and organic synthesis. The pyrrolo[1,2-a]quinoxaline core is a common structural motif found in various natural products and medicinal agents, which has prompted extensive research into their synthesis and functionalization.

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxaline derivatives has been achieved through various methods. One approach involves the oxidative coupling of methyl arene and 1-(2-aminophenyl)pyrroles using di-t-butyl peroxide and an iron catalyst, which leads to the formation of 4-aryl pyrrolo[1,2-a]quinoxalines . Another method utilizes 1-(2-isocyanophenyl)pyrrole, which upon treatment with boron trifluoride, yields pyrrolo[1,2-a]quinoxaline almost quantitatively . Additionally, multi-component reactions have been developed, such as the palladium-catalyzed coupling reaction/hetero-annulation in water, which provides an eco-friendly and efficient synthesis of 1,4-disubstituted pyrrolo[1,2-a]quinoxalines .

Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]quinoxalines is characterized by a fused pyrrole and quinoxaline ring system. This structure can be further modified to introduce various substituents, which can significantly alter the compound's properties and biological activity. For instance, the introduction of amino groups has been achieved through the annulation of N,N-dialkyl[2-(pyrrol-1-yl)benzylidene]ammonium salts in the presence of an isocyanide, leading to the formation of 4,5-diaminopyrrolo[1,2-a]quinoline derivatives .

Chemical Reactions Analysis

Pyrrolo[1,2-a]quinoxalines can undergo a variety of chemical reactions, allowing for the diversification of their structure. Selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines has been achieved using NCS as a chlorinating agent . Furthermore, an unexpected reaction pathway has been discovered for the synthesis of 1,2,4-trisubstituted pyrrolo[1,2-a]quinoxalines through a palladium-catalyzed cascade reaction . The ability to selectively synthesize isoxazolo[2, 3-a]-quinoxalines and pyrrolo[1, 2-a]quinoxalines from 2-substituted 6-chloroquinoxaline 4-oxides has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[1,2-a]quinoxalines are influenced by their molecular structure and the nature of their substituents. These compounds have been found to exhibit a range of biological activities, including antileishmanial and antibacterial properties . The introduction of specific substituents, such as alkylaminoethylthio groups, has been shown to enhance the activity of these compounds as efflux pump inhibitors, which could be beneficial in overcoming bacterial multidrug resistance .

Scientific Research Applications

  • Antileukemic Activity

    • Application: Pyrrolo[1,2-a]quinoline derivatives have been found to exhibit antileukemic activity .
  • Antibacterial and Antifungal Activity

    • Application: These compounds have also shown antibacterial and antifungal properties .
  • Larvicidal Activity

    • Application: Pyrrolo[1,2-a]quinoline derivatives have demonstrated larvicidal activity .
  • Anticancer Activity

    • Application: These compounds have been found to inhibit hypoxia-inducible factor-α transactivation, which is a potential target for anticancer therapy .
  • Functional Materials

    • Application: Pyrrolo[1,2-a]quinoline derivatives have seen extensive use as functional materials . For example, an organic semiconductor incorporating a bisindoloquinoline core was synthesized and used for single-crystal field-effect transistors fabrication .
  • Antiparasitic Activity

    • Application: Derivatives of pyrrolo[1,2-a]quinoxalines have been studied as antiparasitic agents, specifically against malaria and Leishmania .
  • Inhibitors of Various Enzymes and Receptors

    • Application: These compounds have been applied as ligands of 5-HT3 receptors, inhibitors of human protein kinase CK2, AKT kinase, enzymes RAD51, FAAH, and MAGL, as well as the protein tyrosine phosphatase 1B .
  • Fluorescent Probes

    • Application: 4-(2-Arylidenehydrazinyl)pyrrolo-[1,2-a]quinoxalines have been used as fluorescent probes .
  • Dyes and Electroluminescent Materials

    • Application: Quinoxaline derivatives have found applications as dyes and efficient electroluminescent materials .
  • Organic Semiconductors

    • Application: These compounds have been used as organic semiconductors .
  • Chemically Controllable Switches

    • Application: Quinoxaline derivatives have been used as chemically controllable switches .
  • DNA-Cleaving Agents

    • Application: Some of these compounds have been shown to be DNA-cleaving agents .

Safety And Hazards

When handling 4-Chloropyrrolo[1,2-a]quinoxaline, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . It should also be kept away from heat, sparks, and flame .

properties

IUPAC Name

4-chloropyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-11-10-6-3-7-14(10)9-5-2-1-4-8(9)13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMYTAKENOIBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300957
Record name 4-Chloropyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyrrolo[1,2-a]quinoxaline

CAS RN

6025-69-0
Record name 4-Chloropyrrolo[1,2-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6025-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloropyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Citations

For This Compound
38
Citations
J Guillon, M Le Borgne, C Rimbault, S Moreau… - European Journal of …, 2013 - Elsevier
Herein we describe the synthesis and properties of substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives as a novel class of potent inhibitors of the human …
Number of citations: 97 www.sciencedirect.com
J Guillon, S Moreau, E Mouray, V Sinou, I Forfar… - Bioorganic & medicinal …, 2008 - Elsevier
Following our search for antimalarial compounds, novel series of ferrocenic pyrrolo[1,2-a]quinoxaline derivatives 1–2 were synthesized from various substituted nitroanilines and tested …
Number of citations: 142 www.sciencedirect.com
C Vidaillac, J Guillon, S Moreau, C Arpin… - Journal of Enzyme …, 2007 - Taylor & Francis
The synthesis of new 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline derivatives 1a-l is described in five or six steps starting from various substituted nitroanilines 2a-e. The …
Number of citations: 25 www.tandfonline.com
A Jonet, J Guillon, C Mullie, A Cohen… - Medicinal …, 2018 - ingentaconnect.com
Background: We prepared a novel series of enantiopure mefloquine analogues with pyrrolo[ 1,2-a]quinoxaline core in order to fight Plasmodium falciparum resistant strain. Objectives: …
Number of citations: 25 www.ingentaconnect.com
J Guillon, I Forfar, M Mamani-Matsuda… - Bioorganic & medicinal …, 2007 - Elsevier
An original series of 4-substituted pyrrolo[1,2-a]quinoxaline derivatives, new structural analogues of Galipea species quinoline alkaloids, was synthesized from various substituted 2-…
Number of citations: 186 www.sciencedirect.com
K Nagarajan, V Ranga Rao… - Indian Journal of …, 1972 - repository.ias.ac.in
Treatment of l-(o-aminophenyl)pyrrole (II) with phosgene gives lactam (IV), from which 4-chloro- (V) and 1,4-dichloro- (VI) derivatives become available. Acid hydrolysis of VI affords …
Number of citations: 21 repository.ias.ac.in
J Guillon, E Mouray, S Moreau, C Mullié, I Forfar… - European journal of …, 2011 - Elsevier
Following our search for antimalarial compounds, novel series of ferrocenyl-substituted pyrrolo[1,2-a]quinoxalines 1-2 were synthesized from ferrocene-carboxaldehyde and tested for …
Number of citations: 116 www.sciencedirect.com
L Ronga, M Del Favero, A Cohen, C Soum… - European journal of …, 2014 - Elsevier
A series of new 4-alkapolyenylpyrrolo[1,2-a]quinoxaline derivatives, original and structural analogues of alkaloid chimanine B and of previously described 4-alkenylpyrrolo[1,2-a]…
Number of citations: 56 www.sciencedirect.com
F Grande, F Aiello, O De Grazia, A Brizzi… - Bioorganic & medicinal …, 2007 - Elsevier
Recently, we discovered a novel class of anticancer compounds with remarkable potency in a panel of cancer cell lines. A prototype compound, SC144, showed significant in vivo …
Number of citations: 141 www.sciencedirect.com
V Desplat, A Geneste, MA Begorre… - Journal of Enzyme …, 2008 - Taylor & Francis
Akt kinases are attractive targets for small molecule drug discovery because of their key role in tumor cell survival/proliferation and their overexpression/activation in many human …
Number of citations: 87 www.tandfonline.com

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